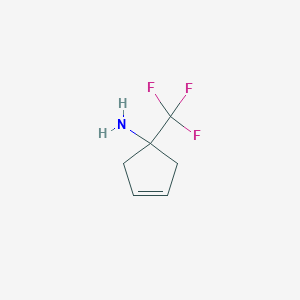

1-(Trifluoromethyl)cyclopent-3-en-1-amine

Description

1-(Trifluoromethyl)cyclopent-3-en-1-amine (C₆H₈F₃N, MW: 151.13) is a fluorinated cyclopentene derivative featuring a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) on adjacent carbons of the five-membered ring . The cyclopentene backbone introduces a degree of ring strain and conjugation, while the electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopent-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N/c7-6(8,9)5(10)3-1-2-4-5/h1-2H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMBGXXYDZXGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopentene derivatives. For instance, starting from commercially available trifluoropropanoic acid or its methyl ester, a more convenient and effective synthetic route has been developed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopent-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopent-3-en-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclopent-3-en-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between 1-(Trifluoromethyl)cyclopent-3-en-1-amine and related fluorinated amines:

| Compound Name | Backbone Structure | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| This compound | Cyclopentene | -CF₃, -NH₂ | C₆H₈F₃N | 151.13 | Not provided | Conjugated double bond, moderate strain |

| (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine | Cyclopropane | -CF₃, -NH₂ | C₄H₆F₃N | 137.10 | 113715-22-3 | High ring strain, chiral centers |

| 1-(3,3-Difluorocyclopentyl)ethan-1-amine | Cyclopentane | -CH₂NH₂, -CF₂ | C₇H₁₃F₂N | 149.18 | 1697951-90-8 | Saturated ring, difluoro substitution |

| 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine | Pentane + pyrazole | -CF₃ on pyrazole, -NH₂ | C₉H₁₆ClN₃ | 201.70 | 1006334-06-0 | Heterocyclic ring, chlorine impurity |

| 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride | Ethane + diazirine | -CF₃, -NH₂·HCl | C₃H₇F₃N₂·HCl | 188.56 | Not provided | Photoactive diazirine, hydrochloride salt |

Key Observations :

- Ring Strain : The cyclopropane derivative () exhibits higher strain than cyclopentene, enhancing reactivity but reducing stability .

- Lipophilicity: The -CF₃ group increases hydrophobicity compared to non-fluorinated analogs (e.g., 1-(3-chlorophenyl)cyclopropan-1-amine in ) .

- Conjugation : The cyclopentene double bond in the target compound may enable conjugation effects absent in saturated analogs (e.g., 1-(3,3-difluorocyclopentyl)ethan-1-amine) .

Stability and Handling

Biological Activity

1-(Trifluoromethyl)cyclopent-3-en-1-amine is an intriguing compound due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopentene ring with a trifluoromethyl group and an amine functional group. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For example, compounds containing the trifluoromethyl group have been identified as selective inhibitors of human ornithine δ-aminotransferase (hOAT), which is implicated in hepatocellular carcinoma (HCC) .

- Enzyme Inhibition : The compound acts as a mechanism-based inactivator (MBI) for hOAT, leading to decreased serum alpha-fetoprotein (AFP) levels and reduced tumor proliferation in preclinical models .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopentene Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of Trifluoromethyl Group : Electrophilic fluorination or trifluoromethylation using reagents like trifluoromethyl iodide can be employed.

- Amine Functionalization : The final step involves amination, where an appropriate amine is introduced to yield the target compound.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor properties of various trifluoromethyl-substituted compounds, this compound showed significant cytotoxicity against HCC cell lines. The mechanism was attributed to the inhibition of hOAT, leading to metabolic disruption in cancer cells .

Case Study 2: Enzyme Selectivity

Research indicated that this compound selectively inhibits hOAT without affecting other aminotransferases, showcasing its potential as a targeted therapeutic agent .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.